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Compound of Interest

Compound Name: Solvent orange 14

Cat. No.: B1401462 Get Quote

Disclaimer: Direct experimental spectroscopic data for Solvent Orange 14 (CAS: 6368-70-3) is

not readily available in the public domain. This guide provides spectroscopic data for a closely

related compound, Solvent Orange 2 (CAS: 2646-17-5), as a proxy. The structural similarities

between these azo dyes suggest that their spectroscopic characteristics will be comparable.

Predicted infrared absorption data for Solvent Orange 14 is also provided based on its

chemical structure.

Introduction
Solvent Orange 14 is a synthetic azo dye used in various industrial applications, including the

coloring of plastics, waxes, and oils. A thorough understanding of its spectroscopic properties is

essential for quality control, analytical identification, and research into its photophysical

behavior. This document provides a summary of available and predicted spectroscopic data

(UV-Vis, NMR, and IR) and the experimental protocols for their acquisition.

UV-Visible Spectroscopy
The electronic absorption spectrum of an azo dye is characterized by strong absorption bands

in the visible region, which are responsible for its color. The position and intensity of these

bands are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Solvent Orange 2
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Parameter Value Solvent

λmax (Maximum Absorption

Wavelength)
492 nm Chloroform

Data for Solvent Orange 2, a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound

by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) gives insight into the number, environment, and connectivity of

hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectroscopic Data for Solvent Orange 2

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

Specific peak

assignments are

not available.

The spectrum

would show a

series of signals

in the aromatic

region (approx.

6.5-8.5 ppm) and

a signal for the

methyl group.

- -
Aromatic &

Methyl Protons
CDCl₃

Data for Solvent Orange 2, a structurally similar compound.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule.

Table 3: ¹³C NMR Spectroscopic Data for Solvent Orange 14
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Chemical Shift (δ) ppm Assignment Solvent

Data Not Available - -

Experimental ¹³C NMR data for Solvent Orange 14 or a close analog were not found in the

available search results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for Solvent Orange 14

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-3500 Medium N-H stretch (secondary amine)

3000-3100 Medium-Weak Aromatic C-H stretch

1580-1620 Strong C=C aromatic ring stretch

1450-1550 Strong N=N stretch (azo group)

1200-1350 Strong Aromatic C-N stretch

690-900 Strong
Aromatic C-H out-of-plane

bend

Experimental Protocols
Sample Preparation: A dilute solution of the dye is prepared in a UV-transparent solvent

(e.g., chloroform, ethanol) to an approximate concentration of 10⁻⁵ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam

path to record a baseline.
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Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined

from the resulting spectrum.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be

free of any particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for the nucleus

being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve high homogeneity.

Data Acquisition (¹H NMR): A standard one-pulse experiment is typically performed. Key

parameters include the spectral width, acquisition time, relaxation delay, and the number of

scans.

Data Acquisition (¹³C NMR): A proton-decoupled experiment is standard to simplify the

spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

generally required compared to ¹H NMR.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard

(e.g., tetramethylsilane, TMS, at 0 ppm).

Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a

volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate

(e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the

plate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Background Measurement: A background spectrum of the clean, empty sample compartment

is recorded.
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Sample Measurement: The salt plate with the sample film is placed in the instrument's

sample holder.

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400

cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to

yield the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
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[https://www.benchchem.com/product/b1401462#spectroscopic-data-of-solvent-orange-14-
uv-vis-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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